

2,6-dichloro-3-nitrobenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-3-nitrobenzaldehyde

Cat. No.: B1306182

[Get Quote](#)

Technical Guide: 2,6-Dichloro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,6-dichloro-3-nitrobenzaldehyde**, a key chemical intermediate. Below you will find its core properties, a detailed synthesis protocol, and its applications in research and development, particularly in the field of medicinal chemistry.

Core Properties and Quantitative Data

2,6-dichloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring two chlorine atoms and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules.

Property	Value	Citations
CAS Number	5866-97-7	[1] [2]
Molecular Weight	220.01 g/mol	[1]
Chemical Formula	C ₇ H ₃ Cl ₂ NO ₃	[1] [2]

Experimental Protocols

Synthesis of 2,6-Dichloro-3-nitrobenzaldehyde

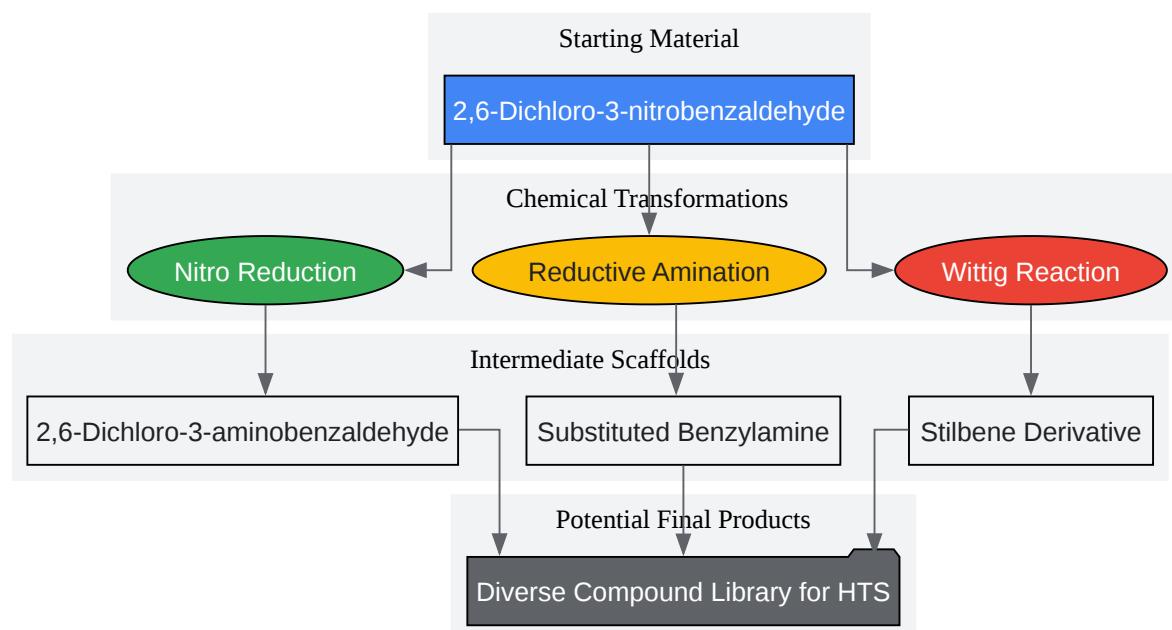
The synthesis of **2,6-dichloro-3-nitrobenzaldehyde** can be achieved through the nitration of 2,6-dichlorobenzaldehyde. The following protocol is a representative method based on established procedures for the nitration of substituted benzaldehydes.

Materials and Reagents:

- 2,6-dichlorobenzaldehyde
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid. While maintaining the temperature below 10°C, add fuming nitric acid dropwise to the sulfuric acid with constant stirring.
- Nitration Reaction: To the chilled nitrating mixture, slowly add 2,6-dichlorobenzaldehyde portion-wise, ensuring the reaction temperature does not exceed 15°C. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
- Isolation and Purification:
 - Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
 - Dissolve the crude product in dichloromethane.
 - Transfer the dichloromethane solution to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude **2,6-dichloro-3-nitrobenzaldehyde**.
- Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.


Applications in Drug Discovery and Development

Substituted nitrobenzaldehydes are important building blocks in medicinal chemistry. The presence of the aldehyde, nitro, and chloro functional groups in **2,6-dichloro-3-nitrobenzaldehyde** allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds. For instance, 3-

nitrobenzaldehyde is a known intermediate in the synthesis of dihydropyridine-based calcium channel blockers.[3]

The aldehyde group can undergo reactions such as reductive amination, Wittig reactions, and condensations to build more complex side chains. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The chlorine atoms can also be substituted under specific conditions.

Below is a diagram illustrating the potential synthetic utility of **2,6-dichloro-3-nitrobenzaldehyde** in the generation of a diverse library of compounds for drug discovery.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,6-dichloro-3-nitrobenzaldehyde**.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of **2,6-dichloro-3-nitrobenzaldehyde** from its precursor, 2,6-dichlorobenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,6-dichloro-3-nitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. ijpsonline.com [ijpsonline.com]
- To cite this document: BenchChem. [2,6-dichloro-3-nitrobenzaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306182#2-6-dichloro-3-nitrobenzaldehyde-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com